N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide
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Overview
Description
N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butyl chain linked to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with piperazine under controlled conditions to form the 2,3-dichlorophenylpiperazine intermediate.
Alkylation: The intermediate is then subjected to alkylation with 1-bromobutane to introduce the butyl chain.
Coupling with Methoxybenzamide: The final step involves coupling the alkylated intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: A related compound with similar structural features but different functional groups.
7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one: Another piperazine derivative with a quinoline moiety.
Uniqueness
N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
819883-92-6 |
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Molecular Formula |
C22H27Cl2N3O2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H27Cl2N3O2/c1-29-18-9-7-17(8-10-18)22(28)25-11-2-3-12-26-13-15-27(16-14-26)20-6-4-5-19(23)21(20)24/h4-10H,2-3,11-16H2,1H3,(H,25,28) |
InChI Key |
GOLMZHFNTZLORY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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